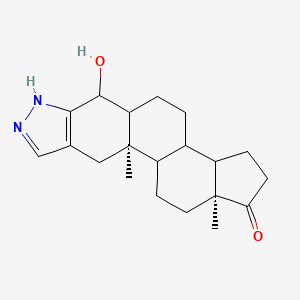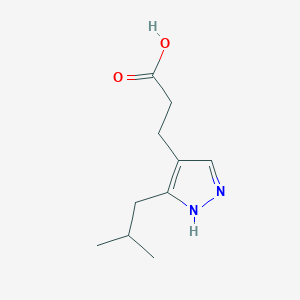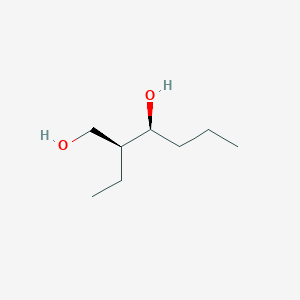
rel-(2R,3R)-2-Ethyl-1,3-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,3R)-2-Ethyl-1,3-hexanediol: is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is often used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-2-Ethyl-1,3-hexanediol typically involves the diastereoselective reduction of the corresponding diketone or the diastereoselective addition of ethyl groups to a hexanediol precursor. Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to achieve high yields and selectivity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: rel-(2R,3R)-2-Ethyl-1,3-hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alkanes using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rel-(2R,3R)-2-Ethyl-1,3-hexanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-2-Ethyl-1,3-hexanediol involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
rel-(2R,3R)-2-Ethyl-1,3-hexanediol can be compared with other similar compounds such as:
2,3-Butanediol: Another chiral diol with similar stereochemistry but different chain length and properties.
1,2-Hexanediol: A diol with a different position of hydroxyl groups, leading to different reactivity and applications.
2,3-Dihydroxybutane: A shorter chain diol with similar functional groups but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(2S,3S)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
RWLALWYNXFYRGW-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](CC)CO)O |
Canonical SMILES |
CCCC(C(CC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


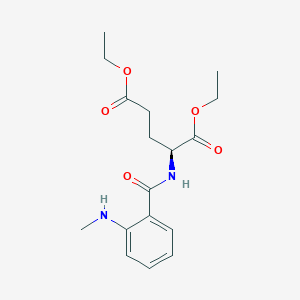

![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
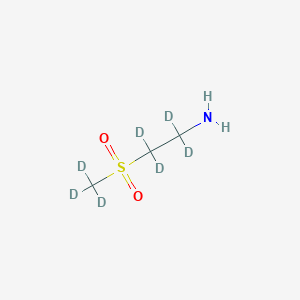
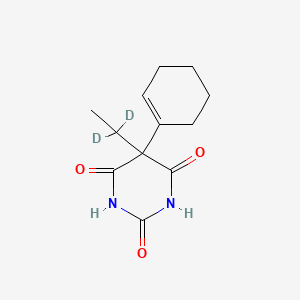
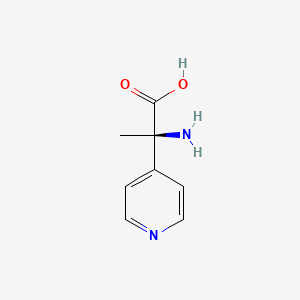

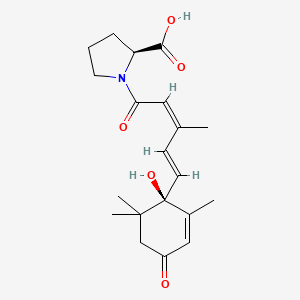

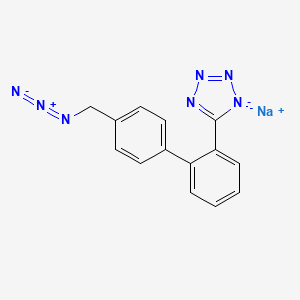

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
